molecular formula C6H5F2NO B8757075 3-Amino-2,4-difluorophenol

3-Amino-2,4-difluorophenol

Cat. No. B8757075
M. Wt: 145.11 g/mol
InChI Key: UDLOPGNVOXYHHF-UHFFFAOYSA-N
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Patent
US09249085B2

Procedure details

To a solution of 2,6-difluoro-3-triisopropylsilyloxy-benzoic acid (18.4 g, 0.056 mol, 1.0 eq) in DCM (180 mL) and DMF (3 drops) at 0° C. was added (COCl)2 (21.19 g, 0.167 mmol, 3.0 eq) dropwise. The mixture was warmed to room temperature and stirred for 1 h. The reaction mixture was evaporated in vacuo and the residue obtained dissolved in acetone (100 mL). The resultant solution was added dropwise to a cooled solution of NaN3 (14.5 g, 0.223 mol, 4.0 eq) in acetone (160 mL) and water (100 mL) at 0° C. The reaction was stirred for 1 h at 0° C. Further water was then added (200 mL) and the reaction heated at 70° C. overnight. The acetone was removed under reduced pressure and the aqueous layer extracted with EtOAc. The combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo. The residue obtained dissolved in EtOH (94 mL) and water (30 mL). Concentrated H2SO4 (30 mL) was added and the reaction heated at 110° C. overnight. The ethanol was removed under reduced pressure and the aqueous layer extracted with EtOAc. The combined organic extracts were dried (Na2SO4), filtered and evaporated in vacuo. The residue was purified by column chromatography (petroleum ether: EtOAc, 20:1 to 6:1) to give the title compound as a white solid (4.0 g, 50%).
Name
Quantity
94 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
2,6-difluoro-3-triisopropylsilyloxy-benzoic acid
Quantity
18.4 g
Type
reactant
Reaction Step Four
Quantity
21.19 g
Type
reactant
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
14.5 g
Type
reactant
Reaction Step Five
Quantity
160 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Yield
50%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([O:11][Si](C(C)C)(C(C)C)C(C)C)=[CH:9][CH:8]=[C:7]([F:22])[C:3]=1C(O)=O.C(Cl)(C(Cl)=O)=O.[N-:29]=[N+]=[N-].[Na+].OS(O)(=O)=O>C(Cl)Cl.CN(C=O)C.CC(C)=O.O.CCO>[NH2:29][C:3]1[C:2]([F:1])=[C:10]([OH:11])[CH:9]=[CH:8][C:7]=1[F:22] |f:2.3|

Inputs

Step One
Name
Quantity
94 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
2,6-difluoro-3-triisopropylsilyloxy-benzoic acid
Quantity
18.4 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1O[Si](C(C)C)(C(C)C)C(C)C)F
Name
Quantity
21.19 g
Type
reactant
Smiles
C(=O)(C(=O)Cl)Cl
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Five
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
14.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
30 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue obtained
STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 h at 0° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated at 70° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The acetone was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated at 110° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (petroleum ether: EtOAc, 20:1 to 6:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=C(C=CC1F)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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